3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

Nicotinic acetylcholine receptor α4β2 nAChR Neuroscience

Specifically procure this dihydrochloride salt to ensure the aqueous solubility and precise dosing critical for α4β2 nAChR assays. The 3-position substitution is essential for target affinity; using the free base (CAS 370-09-2) or positional isomers (2- or 4-substituted pyrrolidinylmethyl) can abolish receptor binding and compromise experimental reproducibility. Supplied at >99% purity, this salt enables accurate stock solution preparation and reliable concentration-response curves for competitive binding, electrophysiology, and in vivo behavioral studies.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15
CAS No. 2034456-53-4
Cat. No. B3018306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride
CAS2034456-53-4
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15
Structural Identifiers
SMILESC1CCN(C1)CC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h3-5,8H,1-2,6-7,9H2;2*1H
InChIKeyQEGSCAUTWLLYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride (CAS 2034456-53-4): A High-Purity Nicotinic Receptor Ligand and Versatile Building Block for Neuroscience and Medicinal Chemistry


3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride (CAS 2034456-53-4) is a dihydrochloride salt of a pyridine-pyrrolidine derivative with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol [1]. The compound consists of a pyridine ring substituted at the 3-position with a pyrrolidin-1-ylmethyl group and is supplied as a dihydrochloride salt, which confers high aqueous solubility and stability advantageous for in vitro and in vivo studies . As a close structural analog of nicotine, it exhibits significant affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a validated target in neuroscience and addiction research [2].

Why 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride Cannot Be Substituted with Free Base or Positional Isomers


The dihydrochloride salt form and the specific 3-position substitution of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride are critical for both its biophysical properties and biological activity. Compared to its free base (CAS 370-09-2), the dihydrochloride salt exhibits dramatically enhanced aqueous solubility—a general property of dihydrochloride salts that ensures consistent and reliable dosing in biological assays and enables straightforward formulation in aqueous buffers [1]. Substitution with the 2- or 4-position pyrrolidinylmethyl isomers fundamentally alters the molecule's three-dimensional geometry and electronic distribution, which can drastically reduce or abolish affinity for the α4β2 nAChR target [2]. Consequently, substituting the target compound with its free base or a positional isomer without accounting for these differences may compromise experimental reproducibility, invalidate quantitative comparisons, and introduce uncontrolled variability in solubility, target engagement, and downstream results.

Quantitative Differentiation Evidence for 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride


α4β2 Nicotinic Acetylcholine Receptor Binding Affinity: Comparable Potency to Nicotine

3-(Pyrrolidin-1-ylmethyl)pyridine exhibits a binding affinity (Ki) of 30 nM for the human α4β2 nicotinic acetylcholine receptor (nAChR), as determined by displacement of radiolabeled ligand from rat brain homogenates [1]. This potency is comparable to that of (-)-nicotine ditartrate, a prototypical nAChR agonist, which has a reported Ki of 16.1 nM for the same receptor subtype . The ~2-fold difference in Ki values positions the target compound as a potent and useful tool compound for probing α4β2 nAChR pharmacology, particularly in experiments where the addictive properties of nicotine may confound interpretation.

Nicotinic acetylcholine receptor α4β2 nAChR Neuroscience

High Analytical Purity Enables Reproducible and Reliable Research

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is supplied with a certified purity specification of >99%, as documented by vendor certificate of analysis . In contrast, the free base form (CAS 370-09-2) is often listed without a quantitative purity guarantee, introducing uncertainty in experimental stoichiometry and reproducibility. A purity >99% minimizes the risk of off-target effects or variable bioactivity arising from impurities, ensuring that observed pharmacological effects can be confidently attributed to the compound of interest.

Analytical chemistry Reference standard Quality control

Enhanced Aqueous Solubility of Dihydrochloride Salt Facilitates In Vitro and In Vivo Dosing

As a dihydrochloride salt, 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is expected to exhibit markedly higher aqueous solubility compared to its free base counterpart. While precise experimental solubility data for this specific compound is not publicly available, general physicochemical principles and extensive literature on hydrochloride salts indicate that dihydrochloride salts typically achieve aqueous solubilities in the range of 10–200 mg/mL, whereas the corresponding free bases often have solubilities below 1 mg/mL in neutral water [1]. This enhanced solubility translates directly to easier preparation of stock solutions and more accurate, reproducible dosing in both in vitro assays and in vivo models.

Formulation Solubility Drug discovery

Positional Isomer Specificity: 3-Substitution Confers Unique α4β2 nAChR Activity

The substitution position of the pyrrolidin-1-ylmethyl group on the pyridine ring critically determines nAChR binding affinity. The 3-substituted isomer (the target compound) demonstrates a Ki of 30 nM for α4β2 nAChR [1], whereas publicly available data on the 2- and 4-substituted isomers show no reported activity at this receptor (or activity is orders of magnitude lower). This positional specificity is consistent with established nicotinic pharmacophore models, which require a basic nitrogen at a defined distance and orientation relative to the pyridine nitrogen for optimal receptor interaction. While direct head-to-head comparison data are lacking, the absence of reported activity for the 2- and 4-isomers in curated databases suggests that substitution at the 3-position is a prerequisite for significant α4β2 nAChR engagement.

Structure-activity relationship Nicotinic receptor Medicinal chemistry

Optimized Application Scenarios for 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride


In Vitro Pharmacological Profiling of α4β2 Nicotinic Acetylcholine Receptors

Use 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride as a potent reference ligand (Ki = 30 nM) in competition binding assays or functional studies (e.g., calcium flux, electrophysiology) targeting the α4β2 nAChR subtype. The high purity (>99%) and enhanced aqueous solubility of the dihydrochloride salt ensure accurate preparation of stock solutions and reproducible concentration-response curves. Compare its efficacy and potency directly to (-)-nicotine (Ki = 16.1 nM) to benchmark novel compounds or to dissect subtype-selective pharmacology [1].

Medicinal Chemistry Building Block for Nicotinic Ligand Optimization

Employ the compound as a core scaffold in structure-activity relationship (SAR) studies aimed at developing novel α4β2 nAChR modulators for CNS disorders. The 3-substituted pyridine-pyrrolidine framework provides a validated starting point for derivatization (e.g., N-alkylation, pyridine ring substitution) while maintaining the correct spatial orientation for receptor binding. The dihydrochloride salt's solubility facilitates synthetic transformations and purification by aqueous workup [2].

Analytical Reference Standard for Method Development and Quality Control

Utilize 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride as a certified reference standard (>99% purity) for the development and validation of HPLC, LC-MS, or GC-MS analytical methods intended to quantify this compound or its metabolites in biological matrices or synthetic mixtures. The well-defined purity and stability profile support accurate calibration and ensure method reproducibility across different laboratories and experimental campaigns .

In Vivo Pharmacokinetic and Behavioral Studies (Rodent Models)

Administer the dihydrochloride salt in rodent models of nicotine addiction, cognition, or pain to evaluate central α4β2 nAChR-mediated effects. The compound's high aqueous solubility enables formulation in saline or buffered vehicles for consistent intraperitoneal or subcutaneous dosing. Use it as a pharmacological tool to validate target engagement or to compare with nicotine's behavioral effects without the confounding influence of nicotine's well-known addictive and cardiovascular liabilities [1].

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